molecular formula C10H20O3 B3284344 6(R),7-Isopropylidene-heptanol CAS No. 78303-54-5

6(R),7-Isopropylidene-heptanol

Cat. No.: B3284344
CAS No.: 78303-54-5
M. Wt: 188.26 g/mol
InChI Key: NMJVDWPHHQRLCV-SECBINFHSA-N
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Description

6®,7-Isopropylidene-heptanol is an organic compound with the molecular formula C10H20O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is known for its unique structural features, which include an isopropylidene group and a heptanol backbone. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6®,7-Isopropylidene-heptanol typically involves the reaction of heptanal with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures.

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvent: Common solvents include dichloromethane or ethanol.

Industrial Production Methods: Industrial production of 6®,7-Isopropylidene-heptanol follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous reactors: To ensure efficient mixing and reaction control.

    Purification steps: Including distillation and recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: 6®,7-Isopropylidene-heptanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Various alcohol derivatives.

    Substitution: Halogenated compounds or other functionalized derivatives.

Scientific Research Applications

6®,7-Isopropylidene-heptanol is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism by which 6®,7-Isopropylidene-heptanol exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, including:

    Enzyme inhibition or activation: Depending on the specific enzyme and reaction conditions.

    Receptor binding: Potential interactions with cellular receptors that modulate biological responses.

Comparison with Similar Compounds

    6(S),7-Isopropylidene-heptanol: The enantiomer of 6®,7-Isopropylidene-heptanol, differing in its three-dimensional arrangement.

    Heptanol derivatives: Compounds with similar heptanol backbones but different functional groups.

Uniqueness: 6®,7-Isopropylidene-heptanol is unique due to its specific chiral configuration and the presence of the isopropylidene group, which imparts distinct chemical properties and reactivity compared to other heptanol derivatives .

Properties

IUPAC Name

5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]pentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-10(2)12-8-9(13-10)6-4-3-5-7-11/h9,11H,3-8H2,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJVDWPHHQRLCV-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CCCCCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)CCCCCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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